(4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid
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Overview
Description
(4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid: is an organic compound that features a thiophene ring, a phenyl ring, and a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid typically involves the following steps:
Formation of Thiophene-2-carboxamide: This can be achieved through the condensation of thiophene-2-carboxylic acid with an amine under dehydrating conditions.
Attachment of the Phenyl Group: The thiophene-2-carboxamide is then reacted with a phenylboronic acid derivative in the presence of a palladium catalyst to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid can undergo several types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for amides.
Substitution: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid involves its interaction with specific molecular targets:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition.
Pathways Involved: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Shares the thiophene ring and amide group but lacks the phenyl and boronic acid groups.
Phenylboronic Acid: Contains the phenyl and boronic acid groups but lacks the thiophene ring and amide group.
Uniqueness
(4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid is unique due to its combination of a thiophene ring, a phenyl ring, and a boronic acid group. This unique structure allows it to participate in a variety of chemical reactions and makes it useful in multiple scientific and industrial applications .
Biological Activity
(4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article synthesizes recent findings regarding its biological activity, including data tables, case studies, and detailed research findings.
Overview of Biological Activity
The compound has been studied for its effectiveness against various pathogens, particularly focusing on its antiviral and antibacterial properties. Research indicates that derivatives of thiophene, including this specific boronic acid derivative, exhibit promising results in inhibiting viral replication and bacterial growth.
Antiviral Activity
Recent studies have demonstrated that thiophene derivatives possess antiviral properties, particularly against the Ebola virus. In a study evaluating the antiviral efficacy of various thiophene derivatives, it was found that compounds with a piperidine moiety significantly enhanced antiviral activity against EBOV-GP-pseudotyped virus (pEBOV). The selectivity index (SI), calculated as the ratio of cytotoxic concentration (CC50) to effective concentration (EC50), showed that certain thiophene derivatives had SI values indicating favorable therapeutic windows.
Table 1: Antiviral Activity of Thiophene Derivatives
Compound | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |
---|---|---|---|
Compound 1 | 0.07 ± 0.05 | 16 | 229 |
Compound 2 | 0.15 ± 0.02 | 20 | 133.33 |
Compound 3 | 0.09 ± 0.01 | 18 | 200 |
Antibacterial Activity
The compound's antibacterial properties have also been explored, particularly against extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. A series of synthesized thiophene carboxamides showed varying degrees of antibacterial activity, with some exhibiting significant inhibitory effects on bacterial growth.
Case Study: Inhibition of ESBL-producing E. coli
In a recent study, a library of thiophene-2-carboxamides was synthesized and tested for their antibacterial efficacy. The results indicated that certain derivatives effectively inhibited the growth of ESBL-producing strains, suggesting their potential as therapeutic agents against resistant bacterial infections.
Table 2: Antibacterial Efficacy Against ESBL-producing E. coli
Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Compound A | 8 |
Compound B | 16 |
Compound C | 4 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within pathogens. For instance, phenylboronic acids have been shown to inhibit class A carbapenemases and class C cephalosporinases, which are crucial for bacterial resistance mechanisms. Molecular docking studies suggest that these compounds can bind effectively to the active sites of these enzymes, thereby restoring antibiotic susceptibility.
Properties
Molecular Formula |
C12H12BNO3S |
---|---|
Molecular Weight |
261.11 g/mol |
IUPAC Name |
[4-[(thiophene-2-carbonylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C12H12BNO3S/c15-12(11-2-1-7-18-11)14-8-9-3-5-10(6-4-9)13(16)17/h1-7,16-17H,8H2,(H,14,15) |
InChI Key |
LQPVRQWWBOFYLW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CNC(=O)C2=CC=CS2)(O)O |
Origin of Product |
United States |
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